tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate: is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable spirocyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential role in biochemical pathways. Researchers are investigating its interactions with enzymes and other biomolecules to understand its effects on cellular processes .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{2-formylspiro[3.4]octan-2-yl}carbamate
- tert-butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate hydrochloride
- tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate
Uniqueness
What sets tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate apart from similar compounds is its specific spirocyclic structure and the presence of a hydroxymethyl group.
Biological Activity
tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 203662-48-0
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The spirocyclic structure may facilitate binding to specific receptors or enzymes, influencing cellular pathways.
Biological Activity
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that compounds with similar spirocyclic structures possess antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.
- Cytotoxic Effects : Preliminary data suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Neuroprotective Effects : Some derivatives of spiro compounds have demonstrated neuroprotective properties, which could be relevant for conditions like Alzheimer's disease.
Study 1: Antimicrobial Efficacy
A study conducted on a series of spirocyclic carbamates, including this compound, revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating a promising antimicrobial profile.
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
This compound | 32 | 64 |
Standard Antibiotic | 16 | 32 |
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro assays on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced cytotoxicity with IC50 values in the micromolar range. Flow cytometry analysis indicated that the mechanism involved apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15 | Apoptosis via caspase activation |
MCF-7 | 20 | Apoptosis via mitochondrial pathway |
Safety and Toxicology
While initial studies highlight the potential therapeutic benefits, comprehensive toxicological assessments are necessary to evaluate safety profiles. Preliminary toxicity studies indicate moderate toxicity at high concentrations, necessitating further evaluation in vivo.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-13(8-15)6-12(7-13)4-5-17-9-12/h15H,4-9H2,1-3H3,(H,14,16) |
InChI Key |
UBFVNIYCUIDDJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCOC2)CO |
Origin of Product |
United States |
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